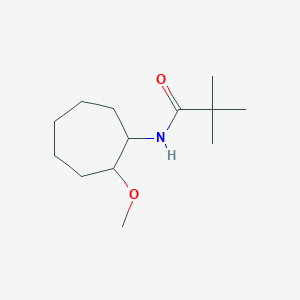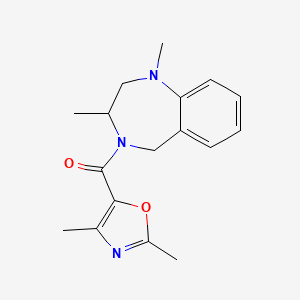
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone, also known as DMF, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Wirkmechanismus
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone is believed to exert its effects through the modulation of various neurotransmitters and receptors in the brain, including GABA and glutamate receptors. (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of oxidative stress, and the inhibition of inflammatory pathways. These effects may contribute to the potential therapeutic benefits of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone, including the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the investigation of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone's potential as a building block for new materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone and its potential therapeutic benefits in various diseases.
Synthesemethoden
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone can be synthesized through a multi-step reaction process that involves the condensation of 2-amino-5-methylbenzoic acid with furan-3-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone compound.
Wissenschaftliche Forschungsanwendungen
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and cancer. In neuroscience, (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders. In materials science, (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has been studied for its use as a building block in the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-9-17(2)15-6-4-3-5-13(15)10-18(12)16(19)14-7-8-20-11-14/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYLSMKFAROLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)









